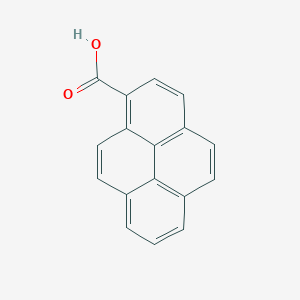
1-芘羧酸
描述
1-Pyrenecarboxylic acid is a polyaromatic derivative with the chemical formula C17H10O2. It is known for its amphiphilic characteristics and is a fluorophore that shows absorption spectra in the UV region . The compound features a carboxylic acid group attached to a pyrene nucleus, making it useful in various scientific applications .
科学研究应用
1-Pyrenecarboxylic acid has a wide range of applications in scientific research:
作用机制
Target of Action
1-Pyrenecarboxylic acid (PCA) is a polyaromatic derivative that has an amphiphilic characteristic . It is a fluorophore that shows absorption spectra in the UV region . PCA has a carboxylic acid group that attaches with the pyrene nucleus . It can be used as a sensitizer that facilitates the electron transport from one medium to another .
Mode of Action
PCA’s mode of action is primarily based on its ability to act as a sensitizer, facilitating electron transport . This is achieved through its interaction with the pyrene nucleus, which is a part of its structure . The carboxylic acid group of PCA attaches to the pyrene nucleus, enabling it to absorb UV light and act as a fluorophore .
Biochemical Pathways
It is known that pca can be used in the surface modification of graphene and carbon nanotubes (cnts), which can further be used for a variety of electronic applications . This suggests that PCA may interact with certain biochemical pathways related to electron transport and energy transfer.
Result of Action
The primary result of PCA’s action is its ability to act as a sensitizer, facilitating electron transport . This property makes it useful in a variety of applications, including the surface modification of graphene and carbon nanotubes .
Action Environment
The action of PCA can be influenced by various environmental factors. For instance, the presence of UV light is necessary for PCA to act as a fluorophore . Additionally, the presence of other molecules, such as those in graphene or carbon nanotubes, can influence PCA’s ability to facilitate electron transport .
生化分析
Biochemical Properties
It is known that it can be used as a sensitizer that facilitates electron transport from one medium to another
Cellular Effects
Its role as a sensitizer in facilitating electron transport suggests that it may influence cell function
Molecular Mechanism
It is known to facilitate electron transport, which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its role as a sensitizer in facilitating electron transport suggests that it may have long-term effects on cellular function
准备方法
1-Pyrenecarboxylic acid can be synthesized through several methods:
Photochemical Reaction: One method involves a photochemical reaction in the presence of bromomethane.
Decarboxylation: Another method includes reacting 1-pyrene carbonic acid with mercuric bromide, followed by decarboxylation using acetonitrile.
Industrial Production: Industrially, the compound can be produced by functionalizing pyrene for synthesis, which can be used in the surface modification of graphene and carbon nanotubes.
化学反应分析
1-Pyrenecarboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield products like 1-pyrenemethanol.
Major Products: Common products include 1-pyrenemethanol, 1-pyreneacetic acid, and 1-pyrenebutyric acid.
相似化合物的比较
1-Pyrenecarboxylic acid can be compared with other similar compounds:
1-Pyrenebutyric Acid: Similar in structure but with a butyric acid group instead of a carboxylic acid group.
1-Pyrenemethanol: Contains a methanol group, making it useful in different chemical reactions.
1-Pyreneacetic Acid: Features an acetic acid group, used in various synthetic applications.
1-Pyrenebutanol: Contains a butanol group, offering different reactivity and applications.
1-Pyrenecarboxylic acid stands out due to its unique combination of amphiphilic characteristics and its role as a fluorophore, making it highly versatile in scientific research and industrial applications .
属性
IUPAC Name |
pyrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYISVWRHTUCNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941453 | |
| Record name | Pyrene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19694-02-1 | |
| Record name | 1-Pyrenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019694021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-pyrenecarboxylic acid interact with graphene, and what are the implications of this interaction?
A1: 1-Pyrenecarboxylic acid exhibits a strong affinity for graphene surfaces due to π-π stacking interactions between the pyrene moiety and the graphene lattice. This interaction allows for the noncovalent functionalization of graphene, leading to improved dispersion and stability of graphene in aqueous solutions. [, ] This enhanced dispersibility has significant implications for various applications, including the development of conductometric sensors, ultracapacitors, and solar cells. [, , ]
Q2: Can you provide the molecular formula, weight, and relevant spectroscopic data for 1-pyrenecarboxylic acid?
A2:
- Spectroscopic data:
- FTIR and FT-Raman: Characteristic peaks provide information on the vibrational modes of the molecule, particularly the carboxylic acid group. []
- Fluorescence Spectroscopy: PCA exhibits strong fluorescence, with the emission spectrum sensitive to its aggregation state. This property is valuable for sensing applications. [, , , ]
Q3: How does the incorporation of 1-pyrenecarboxylic acid into poly(methyl methacrylate) (PMMA) affect the material's fluorescence properties?
A3: Incorporating PCA into PMMA can significantly enhance the polymer's fluorescence efficiency. This enhancement arises from the hydrogen bonding interactions between the carboxylic acid group of PCA and the ester carbonyl group of PMMA. These interactions effectively restrain the aggregation of PCA molecules within the polymer matrix, leading to enhanced fluorescence quantum efficiencies. []
Q4: How does the presence of 1-pyrenecarboxylic acid affect the properties of graphite nanoplatelets (GNPs)?
A4: Functionalizing GNPs with PCA significantly enhances their dispersibility and conductivity, making them suitable for applications in energy storage devices like supercapacitors. [, ] This improvement stems from the increased surface area and enhanced electron transfer facilitated by the presence of PCA.
Q5: Can 1-pyrenecarboxylic acid be used in catalytic applications?
A5: While not a catalyst itself, PCA serves as a ligand in the synthesis of metal-organic frameworks (MOFs) and other metal complexes. These PCA-containing complexes demonstrate promising catalytic activity in various organic reactions. []
Q6: Have computational methods been employed to study 1-pyrenecarboxylic acid?
A6: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to investigate the interaction energies of PCA with graphene and other molecules. [, ] These studies provide valuable insights into the nature of π-π stacking interactions and their impact on the properties of PCA-functionalized materials.
Q7: Are there any specific strategies to improve the stability or solubility of 1-pyrenecarboxylic acid for various applications?
A8: Researchers have explored strategies such as incorporating PCA into polymer matrices like PMMA [] or encapsulating it within micelles [] to improve its stability and solubility. These approaches can protect PCA from degradation and enhance its processability for specific applications.
Q8: What analytical techniques are commonly used to characterize and quantify 1-pyrenecarboxylic acid?
A8: Common techniques include:
- Spectroscopy: FTIR, FT-Raman, and fluorescence spectroscopy provide information on molecular structure and interactions. [, , , , , , , ]
- Microscopy: Transmission electron microscopy (TEM) helps visualize PCA on the surface of materials like graphene. [, , ]
- Electrochemical techniques: Cyclic voltammetry (CV) is used to study the electrochemical behavior of PCA and its interactions with electrodes. []
Q9: What are the known environmental impacts of 1-pyrenecarboxylic acid, and are there strategies to mitigate its potential negative effects?
A10: While PCA itself is not extensively studied for its environmental impact, it is a degradation product of pyrene, a known environmental pollutant. Research suggests that certain organisms like Nereis diversicolor can transform pyrene into 1-pyrenecarboxylic acid, highlighting the importance of understanding the fate and effects of both pyrene and its metabolites in the environment. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
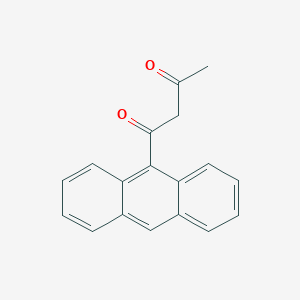

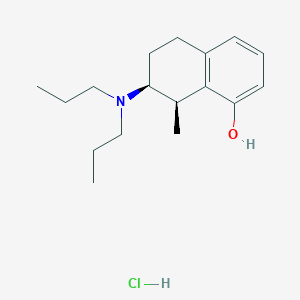
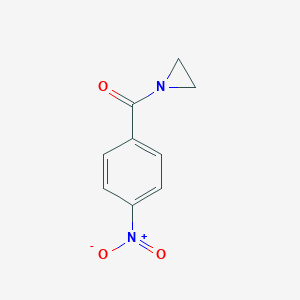
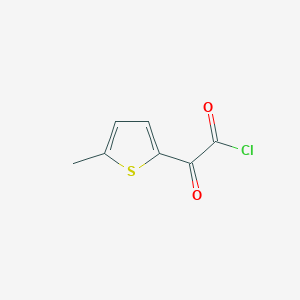


![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)
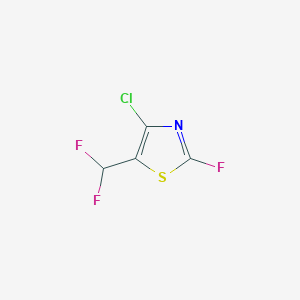
![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)
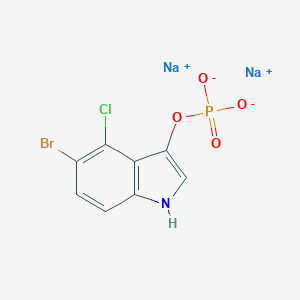
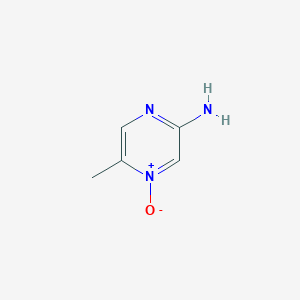
![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
